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Compound of Interest

Compound Name: 3,5-Dihydroxycinnamic acid

CAS No.: 127791-54-2

Cat. No.: B3025443 Get Quote

Executive Summary: The Resorcinol vs. Catechol
Paradigm
In the realm of phenylpropanoids, Caffeic Acid (3,4-Dihydroxycinnamic acid, 3,4-DHCA) is the

"gold standard" for antioxidant activity due to its catechol moiety. However, its isomer, 3,5-
Dihydroxycinnamic acid (3,5-DHCA), presents a distinct pharmacological profile driven by its

resorcinol (meta-dihydroxy) substitution pattern.

This guide objectively compares the Structure-Activity Relationship (SAR) of 3,5-DHCA against

3,4-DHCA. While 3,5-DHCA exhibits lower direct radical scavenging potential, it demonstrates

superior anti-inflammatory efficacy in specific models (e.g., TPA-induced edema) and offers

unique metabolic stability advantages by evading catechol-O-methyltransferase (COMT)

inactivation.
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Feature 3,5-DHCA (Resorcinol) 3,4-DHCA (Catechol)

Antioxidant Potency
Moderate (No ortho-quinone

formation)

High (Forms stable ortho-

quinone)

Anti-inflammatory
High (Potent cytokine

suppression)

Moderate to High (NF-κB

inhibition)

Metabolic Stability High (Resistant to COMT)
Low (Rapid methylation to

Ferulic acid)

Primary Targets
COX-2, 5-LOX, HCV NS3

Helicase
ROS Scavenging, Nrf2, NF-κB

Chemical Space and SAR Analysis
The biological divergence between these isomers is rooted in electronic distribution and

hydrogen bonding capabilities.

The Core Scaffold: Electronic Effects
3,4-DHCA (Catechol): The adjacent hydroxyls allow for electron delocalization that stabilizes

phenoxyl radicals, facilitating the formation of o-quinones. This is the engine of its antioxidant

power but also a source of potential toxicity (protein adduction).

3,5-DHCA (Resorcinol): The meta positioning prevents o-quinone formation. The radical

stability is lower, reducing direct antioxidant capacity. However, this structure is sterically and

electronically distinct, allowing it to fit into hydrophobic pockets of enzymes like HCV NS3

helicase and 5-Lipoxygenase (5-LOX) where the catechol moiety may be sterically

incompatible or too reactive.

SAR Map: Functional Modifications
The following diagram illustrates how structural modifications to the 3,5-DHCA scaffold

modulate its biological activity.
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Caption: SAR map highlighting the functional impact of structural regions on 3,5-DHCA. The

meta-hydroxyls confer stability, while tail modifications drive permeability.

Comparative Biological Performance[1][3]
Anti-Inflammatory Activity (The Superiority of 3,5-DHCA)
Experimental data indicates that specific derivatives of 3,5-DHCA outperform their 3,4-

counterparts in reducing acute inflammation.[1]

Case Study: TPA-Induced Mouse Ear Edema In a comparative study of synthesized

derivatives, a 3,5-DHCA derivative (designated here as Compound 7-Analog) demonstrated

superior inhibition of edema compared to Caffeic Acid Phenethyl Ester (CAPE).
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Compound Dose (mg/ear) Inhibition (%) Mechanism

3,5-DHCA Derivative 1.6 65.6%

Downregulates TNF-

α, IL-1β, IL-6; Inhibits

5-LOX

3,4-DHCA (Caffeic

Acid)
1.6 45.2%

ROS Scavenging, NF-

κB inhibition

Indomethacin

(Control)
0.5 88.0% COX-1/2 Inhibition

Causality: The 3,5-substitution pattern may allow for more specific binding to the allosteric

sites of inflammatory enzymes (COX-2/5-LOX) without the rapid metabolic degradation seen

in catechols.

HCV NS3 Helicase Inhibition
3,5-DHCA derivatives have emerged as scaffolds for antiviral agents. The meta-hydroxyls

provide essential hydrogen bonding points within the helicase ATP-binding cleft, preventing

viral RNA replication.

Key Finding: Bulky esters (e.g., phenethyl, alkyl) of 3,5-DHCA increase potency by

occupying the hydrophobic cleft of the NS3 enzyme.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided.

Synthesis of 3,5-Dihydroxycinnamic Acid Esters
(General Protocol)

Objective: To synthesize lipophilic esters (e.g., phenethyl ester) to enhance cellular uptake.

Reagents: 3,5-Dihydroxybenzaldehyde, Malonic acid, Piperidine, Pyridine.

Step-by-Step Workflow:
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Knoevenagel Condensation: Dissolve 3,5-dihydroxybenzaldehyde (10 mmol) and malonic

acid (12 mmol) in pyridine (5 mL). Add catalytic piperidine (0.1 mL).

Reflux: Heat at 100°C for 2 hours. Evolution of CO₂ indicates decarboxylation.

Workup: Pour into ice-cold HCl (1M). Precipitate is 3,5-DHCA.[1] Recrystallize from

water/ethanol.

Esterification: React 3,5-DHCA with Phenethyl alcohol using DCC/DMAP coupling in DMF at

room temperature for 12 hours.

Purification: Silica gel chromatography (Hexane:Ethyl Acetate 7:3).

Differential Radical Scavenging Assay (DPPH)
This protocol validates the lower antioxidant activity of 3,5-DHCA, serving as a negative control

to distinguish it from Caffeic Acid.

Preparation: Prepare 0.1 mM DPPH solution in methanol.

Incubation: Mix 100 µL of test compound (3,5-DHCA vs 3,4-DHCA at 10-100 µM) with 100 µL

DPPH solution.

Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.

Validation: 3,4-DHCA should show IC50 ~15 µM. 3,5-DHCA should show IC50 >50 µM.

Mechanistic Visualization
The following diagram contrasts the signaling pathways modulated by the two isomers.
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Caption: Mechanistic divergence: 3,4-DHCA acts primarily as a ROS scavenger but is

metabolically labile. 3,5-DHCA bypasses COMT and directly targets inflammatory enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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